Product packaging for Macrotetrolide alpha(Cat. No.:)

Macrotetrolide alpha

Cat. No.: B1246385
M. Wt: 849.1 g/mol
InChI Key: LBBOJOXJXKHZOM-DLBQVCLGSA-N
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Description

Overview of the Macrotetrolide Family of Natural Products

The macrotetrolides are a family of naturally occurring cyclic polyethers produced by various species of Streptomyces bacteria. frontiersin.orgnih.govasm.org These compounds are classified as ionophores, meaning they can transport ions across biological membranes. frontiersin.orgresearchgate.net Structurally, they are macrocyclic lactones, specifically tetralactones, formed from the esterification of four hydroxycarboxylic acid subunits. frontiersin.org The fundamental building blocks of macrotetrolides are enantiomers of nonactic acid and its homologs, such as homononactic acid and bishomononactic acid. d-nb.infookayama-u.ac.jp

The various members of the macrotetrolide family, which include well-known compounds like nonactin (B1679836), monactin (B1677412), dinactin (B1670684), and trinactin (B1683658), differ in the number and type of these building blocks. mdpi.comnih.gov This structural diversity leads to a range of biological activities. The ionophoric nature of macrotetrolides, with a particular selectivity for ammonium (B1175870) and potassium ions, is central to their biological effects. frontiersin.orgresearchgate.net These effects are broad, encompassing antibacterial, antifungal, antiviral, and antitumor activities. nih.govresearchgate.net The potency of these activities often correlates with the specific macrotetrolide structure. okayama-u.ac.jp

The biosynthesis of macrotetrolides is of significant interest to researchers. It involves a type II polyketide synthase (PKS) system, which assembles the nonactic acid precursors from smaller molecules like acetate (B1210297), propionate (B1217596), and succinate (B1194679). frontiersin.orgrsc.org The genes responsible for this intricate biosynthetic pathway have been identified in Streptomyces griseus, providing a basis for further investigation and potential bioengineering. nih.govnih.gov

Historical Context and Initial Discoveries of Macrotetrolides

The exploration of macrotetrolides began in the mid-20th century with the discovery of nonactin in 1955 from Streptomyces griseus. researchgate.netjst.go.jp This marked the first identification of a member of this unique class of natural products. Following this initial discovery, a series of homologous compounds were isolated from various Streptomyces species.

In the early 1960s, researchers identified monactin, dinactin, and trinactin, expanding the known members of the macrotetrolide family. frontiersin.orgjst.go.jp The elucidation of their structures revealed a common macrocyclic framework composed of four tetrahydrofuran (B95107) rings connected by ester linkages. A significant breakthrough was the determination that these macrolides are assembled from alternating enantiomeric (+ and -) subunits of nonactic acid and its derivatives. d-nb.infookayama-u.ac.jp

The discovery of tetranactin (B7886780) from Streptomyces aureus further broadened the family. sciforum.net These early discoveries laid the groundwork for understanding the structure, biosynthesis, and biological activity of this important class of microbial metabolites. The ionophoric properties of macrotetrolides were also uncovered during this period, with studies demonstrating their ability to selectively transport cations across mitochondrial membranes. frontiersin.org

Distinctive Features and Academic Significance of Macrotetrolide Alpha

This compound is a synthetically designed analog of the polynactin subgroup of macrotetrolides. nih.govresearchgate.netnih.gov Unlike its naturally occurring counterparts, this compound is not isolated from a microbial source but is constructed through chemical synthesis. Its structure is unique in that it is composed of four units of bishomononactic acid, specifically two (+)-bishomononactic acid and two (-)-bishomononactic acid monomers arranged in an alternating fashion. researchgate.netnih.gov

The academic significance of this compound lies primarily in its role as a molecular probe for studying structure-activity relationships within the macrotetrolide family. nih.govresearchgate.net By creating an analog with bulkier isopropyl side chains derived from bishomononactic acid, researchers can investigate how modifications to the macrotetrolide core affect its biological properties. okayama-u.ac.jpnih.gov A key finding from this research is that this compound did not exhibit the immunosuppressive activity observed in some natural polynactin congeners, highlighting the sensitivity of the biological response to subtle structural changes. researchgate.netokayama-u.ac.jp

The synthesis of this compound is a notable achievement in organic chemistry, employing specific reactions such as cis-selective iodoetherification to form the tetrahydrofuran rings and the Corey-Mukaiyama-Gerlach macrolactonization to close the large ring structure. nih.govacs.org Furthermore, the successful biotransformation of a designed biosynthetic mimic of nonactin into this compound by a polynactin-producing strain of Streptomyces griseus demonstrates the potential for chemo-enzymatic approaches to generate novel macrotetrolide structures. d-nb.infonih.gov This opens avenues for creating new analogs that could possess unique biological activities.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is intrinsically linked to the broader investigation of the macrotetrolide class of natural products. The synthesis and characterization of this compound have provided a valuable tool for understanding the structural requirements for the biological activities of macrotetrolides. nih.govresearchgate.net Its lack of immunosuppressive activity, in contrast to some natural polynactins, prompts further investigation into the specific molecular interactions that govern this biological response. researchgate.netokayama-u.ac.jp

A significant area of ongoing research is the exploration of the biosynthetic pathways of macrotetrolides. The finding that a synthetic mimic of a biosynthetic intermediate could be incorporated by Streptomyces griseus to produce this compound suggests that the biosynthetic machinery has a degree of flexibility. d-nb.infonih.gov This opens up the possibility of using precursor-directed biosynthesis to generate a wider range of novel macrotetrolide analogs with potentially valuable properties.

Several questions regarding this compound remain unaddressed. While its lack of immunosuppressive activity has been noted, a comprehensive screening of its biological activity against a wider range of targets, such as various microbial strains or cancer cell lines, has not been extensively reported. Such studies would provide a more complete picture of its biological profile. Furthermore, the precise reasons for its lack of immunosuppressive activity at a molecular level are not fully understood. Elucidating how the bulkier side chains of this compound interfere with target binding, as compared to natural macrotetrolides, would provide valuable insights into the mechanism of action of this class of compounds. Finally, the potential of this compound as a scaffold for the synthesis of other novel ionophores with tailored selectivities and activities remains an open area for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H80O12 B1246385 Macrotetrolide alpha

Properties

Molecular Formula

C48H80O12

Molecular Weight

849.1 g/mol

IUPAC Name

(1S,2S,5R,7S,10R,11R,14S,16R,19S,20S,23R,25S,28R,29R,32S,34R)-2,11,20,29-tetramethyl-5,14,23,32-tetra(propan-2-yl)-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone

InChI

InChI=1S/C48H80O12/c1-25(2)41-21-33-13-17-38(53-33)30(10)46(50)58-43(27(5)6)23-35-15-19-40(55-35)32(12)48(52)60-44(28(7)8)24-36-16-20-39(56-36)31(11)47(51)59-42(26(3)4)22-34-14-18-37(54-34)29(9)45(49)57-41/h25-44H,13-24H2,1-12H3/t29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-,41+,42-,43-,44+

InChI Key

LBBOJOXJXKHZOM-DLBQVCLGSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CC[C@H](O2)C[C@@H](OC(=O)[C@H]([C@@H]3CC[C@@H](O3)C[C@H](OC(=O)[C@@H]([C@H]4CC[C@H](O4)C[C@@H](OC(=O)[C@H]([C@@H]5CC[C@@H](O5)C[C@H](OC1=O)C(C)C)C)C(C)C)C)C(C)C)C)C(C)C

Canonical SMILES

CC1C2CCC(O2)CC(OC(=O)C(C3CCC(O3)CC(OC(=O)C(C4CCC(O4)CC(OC(=O)C(C5CCC(O5)CC(OC1=O)C(C)C)C)C(C)C)C)C(C)C)C)C(C)C

Synonyms

macrotetrolide alpha

Origin of Product

United States

Biological Sources and Ecological Significance of Macrotetrolides

Identification and Characterization of Macrotetrolide-Producing Microorganisms

The production of macrotetrolides is predominantly a feature of a specific group of bacteria, which have been isolated from a variety of environments.

Research has consistently identified bacteria of the genus Streptomyces as the principal producers of macrotetrolide antibiotics. frontiersin.orgresearchgate.netmdpi.com These Gram-positive, filamentous bacteria are renowned for their ability to synthesize a vast array of secondary metabolites. mdpi.com Numerous Streptomyces species have been confirmed to produce macrotetrolides, including the well-studied compound nonactin (B1679836) and its homologues monactin (B1677412), dinactin (B1670684), and trinactin (B1683658). frontiersin.orgnih.gov The biosynthesis of the precursor monomer, nonactic acid, occurs in Streptomyces via a type II polyketide synthase (PKS) system. frontiersin.org The final macrotetrolide structure is assembled from two units of each of the enantiomers of nonactic acid or its derivatives. d-nb.infonih.gov

Table 1: Examples of Macrotetrolide-Producing Streptomyces Species

Species Macrotetrolide(s) Produced Source Reference(s)
Streptomyces griseus Nonactin, Polynactin complex d-nb.inforesearchgate.netnih.govresearchgate.net
Streptomyces cavourensis Nonactin and derivatives mdpi.com
Streptomyces sp. P-56 Nonactin mdpi.com

Macrotetrolide-producing Streptomyces are ubiquitous, having been isolated from a wide range of ecological niches. They are widespread inhabitants of soil and marine environments. frontiersin.orgmdpi.com A particularly significant habitat is the plant rhizosphere, the zone of soil directly influenced by root secretions. mdpi.comasm.org For example, Streptomyces cavourensis strain 1AS2a, a producer of these compounds, was isolated from the rhizosphere of wheat in the Brazilian Cerrado biome. asm.org The association of these bacteria with plants is a key area of study, as the secondary metabolites they produce can directly impact plant health and the surrounding microbial community. mdpi.comfrontiersin.orgmdpi.com The isolation of these bacteria often involves standard microbiological techniques, where soil or plant material is cultured on selective media to encourage the growth of actinomycetes, followed by screening for desired antimicrobial or plant-growth-promoting activities. redalyc.orgnih.gov

The ability to produce macrotetrolides is encoded within specific biosynthetic gene clusters (BGCs) in the bacterial genome. nih.gov There is considerable genetic diversity among different producer strains. While a core set of genes for primary metabolism may be highly conserved, the gene clusters for secondary metabolites, like macrotetrolides, show significant variation. mdpi.com

The nonactin biosynthetic gene cluster in Streptomyces griseus, for instance, is located on a large, 55-kb contiguous region of DNA. nih.gov A key feature of its biosynthesis is the involvement of a pair of enantiospecific polyketide pathways, which is a relatively rare phenomenon in nature, contributing to the genetic complexity. nih.gov More broadly, the diversity of secondary metabolite biosynthetic gene clusters in Streptomyces is driven by evolutionary mechanisms such as gene acquisition and deletion events. mdpi.com This results in a high degree of strain-specificity, where even closely related strains can have unique combinations of BGCs, leading to the production of different metabolites. mdpi.com This genetic modularity and diversity represent a vast, largely untapped reservoir for the discovery of new bioactive compounds. mdpi.comnih.gov

Proposed Ecological Roles of Macrotetrolides

The production of macrotetrolides is not a random occurrence; these compounds are believed to confer a significant competitive advantage to the producing organism within its ecological niche.

Macrotetrolides exhibit a broad spectrum of biological activities, including potent antimicrobial, antifungal, insecticidal, and acaricidal properties. researchgate.netmdpi.comresearchgate.net This wide range of bioactivity strongly suggests their involvement in microbial competition and defense. These compounds act as ionophores, selectively transporting monovalent cations like potassium (K+) and ammonium (B1175870) (NH4+) across biological membranes, which disrupts crucial cellular processes in target organisms. frontiersin.orgnih.gov

In an ecological context, Streptomyces can release these compounds into their immediate environment to inhibit the growth of competing bacteria and fungi. mdpi.com For example, a mixture of nonactin and its derivatives produced by Streptomyces cavourensis demonstrated growth inhibition against the phytopathogenic bacterium Agrobacterium tumefaciens. mdpi.com Furthermore, macrotetrolides like dinactin have been shown to be highly effective at inhibiting the motility and causing the lysis of zoospores from pathogenic Peronosporomycetes, which are fungus-like organisms responsible for serious plant diseases like downy mildew. frontiersin.orgnih.gov This activity provides a clear defensive mechanism for the bacterium and can indirectly protect associated plants from pathogens.

The potent antimicrobial activities of macrotetrolides suggest they play a significant role in shaping the structure and composition of environmental microbiomes. mdpi.com By producing and secreting these compounds, Streptomyces can act as ecosystem engineers on a microscopic scale, particularly within the soil and rhizosphere. researchgate.netnih.gov The release of macrotetrolides creates a zone of inhibition around the producer, suppressing the growth of susceptible competitors and selecting for resistant organisms. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
Macrotetrolide alpha
Nonactin
Monactin
Dinactin
Trinactin
Tetranactin (B7886780)
Polynactin
Nonactic acid
Homonactic acid
Bishomononactic acid
Gramicidin
Nigericin
Bonactin
Feigrisolide
Staurosporine
2,4-diacetylphloroglucinol
Gibberellins
Cytokinins
Auxins
Pamamycin-607
Cycloheximide
Actiketal
Isorenieratene
Griseobactin
Gliotoxin
Fumigaclavine
Helvolic acid
Maklamicin
Pradimicin-IRD

Biosynthesis and Genetic Regulation of Macrotetrolide Alpha

Elucidation of the Macrotetrolide Biosynthetic Pathway

The biosynthesis of macrotetrolides, such as nonactin (B1679836), is a complex process that has been elucidated through extensive research, including isotope labeling experiments and genetic analysis. nih.govrsc.org These studies have revealed a unique pathway that deviates from conventional polyketide synthesis paradigms. nih.gov The core structure is assembled from fundamental metabolic building blocks, ultimately leading to the formation of the monomer units that constitute the final macrotetrolide ring. rsc.orgrsc.org

Polyketide Synthase (PKS) Involvement and Atypical Nature of the Pathway

The biosynthesis of macrotetrolides is established to be of polyketide origin, yet the enzymatic machinery involved presents a significant departure from typical polyketide synthase (PKS) systems. nih.govnih.gov Genetic and biochemical analyses of the nonactin gene cluster in Streptomyces griseus have uncovered an unprecedented organization for a PKS pathway. nih.gov This system is classified as a novel type II PKS. nih.gov

Key atypical features of the macrotetrolide PKS pathway include:

Lack of an Acyl Carrier Protein (ACP): Unlike canonical PKS systems where the growing polyketide chain is tethered to an ACP, the macrotetrolide gene cluster notably lacks a dedicated ACP-encoding gene. nih.gov

Direct Action on Acyl-CoA Substrates: The enzymatic complex is proposed to act directly on acyl-CoA substrates. nih.gov

Non-Iterative Function: The PKS functions in a non-iterative manner, meaning each enzyme module is used only once for each condensation step. nih.gov

Unusual Catalytic Activity: The synthase complex is responsible for catalyzing both carbon-carbon (C-C) and carbon-oxygen (C-O) bond formations, the latter being a non-canonical function for PKS modules. nih.govresearchgate.net

This unique PKS system features multiple genes encoding discrete ketoacyl synthases (KS) and ketoreductases (KR), highlighting its distinct evolutionary and functional path compared to well-characterized PKS models. nih.gov

Incorporation of Specific Precursors and Intermediates

Feeding experiments utilizing isotope-labeled compounds have been instrumental in identifying the primary metabolic precursors for the macrotetrolide backbone. rsc.orgrsc.org The carbon skeleton of the fundamental monomer, nonactic acid, is assembled from a combination of simple building blocks. rsc.org Specifically, the biosynthesis draws upon one molecule of propionate (B1217596), one molecule of succinate (B1194679), and two molecules of acetate (B1210297). nih.govrsc.org These precursors are incorporated into the growing chain, which then undergoes a series of modifications to form the nonactic acid structure. mdpi.com

PrecursorNumber of Units Incorporated (per Nonactic Acid molecule)
Acetate2
Propionate1
Succinate1

This table summarizes the primary metabolic precursors required for the biosynthesis of a single nonactic acid monomer.

Stereospecific Assembly of Enantiomeric Monomer Units (e.g., Nonactic Acid)

A defining characteristic of macrotetrolides like nonactin is their construction from both (+)- and (–)- enantiomers of their monomeric acid subunits. nih.gov In the case of nonactin, the macrocycle is a 32-membered ring formed by the head-to-tail tetramerization of two (+)-nonactic acid units and two (–)-nonactic acid units. nih.gov This stereospecific assembly follows a strict alternating pattern of (+)-(–)-(+)-(–). nih.gov

The biosynthesis must therefore account for the production of both enantiomers. It is hypothesized that this is achieved through a pair of enantiospecific polyketide pathways. nih.gov This dual-pathway model suggests that two parallel sets of enzymes may exist, each highly selective for the intermediates of a specific stereochemistry, to produce the required (+)- and (–)-nonactic acid monomers for the final assembly. acs.org

Enzymatic Mechanisms Driving Macrotetrolide Biosynthesis

The atypical nature of the macrotetrolide pathway is further underscored by the specific enzymatic functions encoded within its gene cluster. Key enzymes have been identified that catalyze crucial steps, including the formation of the characteristic furan (B31954) ring and the unusual C-O bond formations.

Functional Characterization of Nonactate Synthase (nonS) and Furan Ring Formation

The enzyme Nonactate Synthase, encoded by the nonS gene, plays a critical role in the later stages of nonactic acid formation. nih.gov Biochemical studies have shown that NonS can convert a linear precursor, 2-methyl-6,8-dihydroxynon-2E-enoic acid, into nonactic acid in a cell-free system. nih.govmdpi.com This transformation involves the formation of the tetrahydrofuran (B95107) ring, a key structural feature of the monomer. The proposed mechanism for this cyclization is an intramolecular Michael addition. mdpi.com The inactivation of the nonS gene disrupts the production of nonactic acid, confirming its essential role in the biosynthetic pathway. nih.gov

Roles of Ketoacyl Synthase Homologues (nonK, nonJ)

Within the macrotetrolide gene cluster are several open reading frames that encode homologues of β-ketoacyl synthase (KS). acs.org Among these, the products of the nonK and nonJ genes have been identified as crucial components of the PKS complex. researchgate.netacs.org While highly homologous to known KS enzymes that typically catalyze C-C bond formation via decarboxylative condensation, NonK and NonJ perform a non-canonical function. researchgate.net These enzymes are responsible for catalyzing the formation of C-O bonds during the assembly of the polyketide chain. nih.govresearchgate.net Disruption of the nonK and nonJ genes in S. griseus leads to a dramatic decrease (approximately 96%) in total macrotetrolide production, confirming their vital role in the biosynthesis. acs.org

Enzyme/GeneProposed FunctionRole in Biosynthesis
NonS Nonactate SynthaseCatalyzes the final cyclization step, forming the tetrahydrofuran ring of nonactic acid from a linear precursor. nih.govmdpi.com
NonK Ketoacyl Synthase HomologueCatalyzes non-canonical C-O bond formation during polyketide chain assembly. nih.govresearchgate.net
NonJ Ketoacyl Synthase HomologueCatalyzes non-canonical C-O bond formation during polyketide chain assembly. nih.govresearchgate.net

This table details the functions of key enzymes involved in the biosynthesis of macrotetrolide monomers.

Mechanisms of Hydroxyl Group Introduction and Modification

The biosynthesis of nonactic acid, the monomeric building block of macrotetrolides, involves a series of precise enzymatic reactions to install key hydroxyl groups. These functional groups are critical for the subsequent cyclization into the furan ring and the final esterification into the macrolactone structure. The introduction of hydroxyl groups is primarily achieved through the action of ketoreductase (KR) enzymes within the polyketide synthase (PKS) machinery and subsequent modification reactions.

Isotope labeling experiments have been fundamental in elucidating the origins of the nonactic acid backbone, showing it is assembled from two acetate, one succinate, and one propionate unit. rsc.org These studies confirmed that the oxygen atoms, and by extension the hydroxyl groups, at positions C-6 and C-8 are derived intact from these primary metabolic precursors. rsc.org The biosynthetic pathway involves the reduction of keto groups, which are standard intermediates in polyketide synthesis, to hydroxyl groups. This reduction is catalyzed by ketoreductase enzymes encoded within the biosynthetic gene cluster. oup.comresearchgate.net

More recent research involving the isolation of biosynthetic intermediates has provided a clearer picture of the later steps. mdpi.com A proposed pathway suggests that after the polyketide chain is assembled, a key intermediate contains a ketone at the C-8 position. mdpi.com This ketone undergoes a reductive reaction, converting it to a hydroxyl group, which is a crucial step immediately preceding the formation of the tetrahydrofuran ring of nonactic acid. mdpi.com This cyclization is catalyzed by the enzyme NonS (nonactate synthase), which facilitates an intramolecular Michael-type addition involving the newly formed C-8 hydroxyl group. mdpi.comnih.gov While cytochrome P450 hydroxylases are common in other macrolide biosynthetic pathways for post-PKS modifications, the primary mechanism for hydroxylation in nonactic acid synthesis appears integrated with the core PKS and subsequent maturation steps. nih.gov

Analysis of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for macrotetrolide production is encoded in a dedicated biosynthetic gene cluster (BGC). The analysis of these clusters provides a direct link between the DNA sequence and the chemical structure of the final product.

The biosynthetic gene cluster for nonactin, the prototypical macrotetrolide, has been successfully identified and characterized from Streptomyces griseus DSM40695. nih.gov A contiguous DNA region of 55-kb was cloned, and a 15,559 bp segment containing the core biosynthetic genes was sequenced and analyzed. oup.comnih.gov This cluster is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database as BGC0000243. secondarymetabolites.org

The nonactin BGC is highly unusual when compared to typical polyketide pathways. It features genes homologous to type II polyketide synthases, which are typically involved in producing aromatic compounds, yet it synthesizes a polyether macrolide. oup.com The cluster contains genes encoding discrete, monofunctional enzymes for ketosynthesis (nonK, nonJ) and ketoreduction, rather than large, modular Type I PKS proteins. oup.comresearchgate.net A key gene within the cluster is nonS, which encodes the nonactate synthase responsible for the final cyclization to form the furan ring of the nonactic acid monomer. nih.gov The cluster also contains the resistance gene nonR, which encodes an esterase that degrades the final product, protecting the producing organism. nih.govacs.org The discovery and annotation of this BGC were pivotal, confirming that the genes for biosynthesis, resistance, and regulation are physically clustered on the chromosome. nih.gov

Table 1: Key Genes in the Nonactin Biosynthetic Gene Cluster from S. griseus
GenePutative FunctionReference
nonKType II ketoacylsynthase (KAS β) oup.com
nonJType II ketoacylsynthase (KAS α) oup.com
nonSNonactate synthase (enoyl-CoA hydratase family); catalyzes furan ring formation nih.govnih.gov
nonRResistance protein (esterase); hydrolyzes nonactin nih.govacs.org
ORF5Homology to transcriptional regulators (e.g., tetracycline (B611298) repressor) oup.com

The expression of biosynthetic gene clusters in Streptomyces is a tightly controlled process, governed by a hierarchy of regulatory elements that respond to developmental and environmental signals. mdpi.com These elements include specific DNA sequences such as promoters and operators, as well as the protein transcription factors that bind to them. nottingham.ac.uk

The nonactin BGC contains genes believed to be involved in its regulation. One open reading frame, ORF5, shows significant homology to transcriptional repressor proteins from the TetR family, which are known to negatively regulate many BGCs. oup.commdpi.com It is hypothesized that this protein acts as a repressor, controlling the expression of the biosynthetic operons. The expression of such pathway-specific regulators is often controlled by global regulators that integrate signals related to nutrient availability and growth phase, ensuring the antibiotic is produced at the appropriate time. mdpi.com

Furthermore, the resistance gene nonR can be considered part of the regulatory network. By degrading excess nonactin, it prevents self-toxicity, which is a form of post-transcriptional control over the active concentration of the antibiotic. acs.org While a detailed analysis of the specific promoter and operator sequences for the nonactin cluster has not been extensively reported, the principles of Streptomyces gene regulation suggest the presence of conserved promoter structures (e.g., -10 and -35 boxes) that are recognized by specific sigma factors to initiate transcription. nottingham.ac.uk The activity of these promoters is then modulated by the binding of pathway-specific activators or repressors, like the putative product of ORF5.

Heterologous expression, the process of transferring a BGC from its native producer into a more tractable host organism, is a powerful strategy for biosynthetic pathway engineering. This approach is used to activate silent BGCs, improve product titers, and facilitate the generation of novel analogues. The nonactin BGC and its components have been subjects of such engineering efforts.

A key success in this area was the heterologous expression of the nonS gene in Streptomyces lividans TK24. nih.gov This experiment confirmed the gene's function as the nonactate synthase, as the engineered host gained the ability to catalyze the cyclization of the nonactic acid precursor. nih.gov

Expressing entire BGCs, which can be over 100 kb in size, presents significant challenges in molecular cloning. However, various systems have been developed to handle these large DNA fragments. For Streptomyces BGCs, common heterologous hosts include genetically well-characterized strains like S. lividans and S. coelicolor. These hosts are chosen for their rapid growth, established genetic tools, and ability to express complex secondary metabolite pathways. The successful expression of a BGC in a heterologous host depends on factors such as codon usage, precursor supply, and the compatibility of the regulatory elements with the host's transcriptional machinery.

Biotransformation and Semisynthetic Approaches to Macrotetrolide Production

Beyond direct fermentation and total synthesis, biotransformation and semisynthetic methods provide alternative routes for producing macrotetrolides and their analogues. These approaches leverage the enzymatic capabilities of microorganisms to modify biosynthetic intermediates or precursors.

Microbial transformation utilizes whole cells or purified enzymes to perform specific chemical modifications on a substrate. A related and powerful technique in natural product synthesis is precursor-directed biosynthesis, where a modified or unnatural precursor is fed to a fermentation culture. nih.govnih.gov The microorganism's native enzymes may then accept this analogue and incorporate it into the final product, leading to the creation of a novel derivative.

This approach has been demonstrated in macrotetrolide-producing organisms. Studies have shown that the composition of the macrotetrolide complex produced by Streptomyces chrysomallus can be intentionally altered by supplementing the culture medium with different organic acid precursors. nih.gov

Feeding Acetate: Increased the ratio of nonactin to its homologue monactin (B1677412).

Feeding Propionate and Succinate: Decreased nonactin synthesis while increasing the production of higher homologues like dinactin (B1670684) and trinactin (B1683658).

This demonstrates that the biosynthetic machinery can utilize different starter or extender units, and that the final product profile can be rationally manipulated. Furthermore, when a furan-based analogue of nonactic acid was administered to S. griseus cultures, it did not get incorporated but instead acted as a selective inhibitor of the final assembly step, highlighting the potential for using intermediates to probe and control the biosynthetic pathway. nih.gov This ability of the cell's enzymatic machinery to process supplied intermediates is the basis for generating novel macrotetrolide analogues through biotransformation.

Table 2: Examples of Precursor-Directed Biosynthesis in Macrotetrolides
OrganismPrecursor FedObserved OutcomeReference
Streptomyces chrysomallusAcetic acidIncreased nonactin/monactin ratio nih.gov
Streptomyces chrysomallusPropionic acidDecreased nonactin; increased higher homologues nih.gov
Streptomyces chrysomallusSuccinic acidDecreased nonactin; increased higher homologues nih.gov
S. griseus (mutant or wild-type)Nonactic acidEfficient incorporation into nonactin nih.gov

Fermentative Production Enhancement Strategies

The fermentative production of macrotetrolide alpha, a complex secondary metabolite from Streptomyces griseus, is often limited by factors inherent to microbial fermentation processes. To overcome these limitations and improve yields, various strategies have been explored, primarily focusing on process optimization and the manipulation of culture conditions. Research in this area, particularly on the closely related macrotetrolide nonactin, provides valuable insights into potential enhancement strategies for this compound.

One of the key approaches to enhancing macrotetrolide production is the optimization of the fermentation medium and culture conditions. The composition of the growth medium, including carbon and nitrogen sources, phosphate (B84403) concentration, and trace elements, plays a critical role in directing the metabolic flux towards the biosynthesis of secondary metabolites. For Streptomyces species, it is known that specific amino acids can influence the production of secondary metabolites. While specific studies on this compound are limited, research on other Streptomyces products has shown that the addition of precursors to the fermentation broth can significantly increase yields. For instance, in the production of apigenin (B1666066) by a recombinant Streptomyces albus strain, the supplementation of L-tyrosine led to a notable increase in production. This principle of precursor supplementation could potentially be applied to this compound production by identifying and adding its specific biosynthetic precursors to the culture medium.

Another effective strategy involves the in-situ removal of the product from the fermentation broth. Macrotetrolides, like many antibiotics, can exhibit feedback inhibition, where the accumulation of the product in the medium slows down its further biosynthesis. To counteract this, adsorbent resins can be added to the culture. A study on nonactin production by Streptomyces griseus demonstrated the efficacy of this approach. The addition of Diaion HP-20 and Amberlite XAD-16 resins to the fermentation medium resulted in a significant increase in the isolated yield of nonactin, reaching up to 80 mg·L⁻¹. researchgate.netnih.gov This method works by sequestering the produced macrotetrolide, thereby reducing its concentration in the immediate environment of the microbial cells and alleviating feedback inhibition.

Fed-batch cultivation is another advanced fermentation strategy that can be employed to enhance production. nih.gov Unlike batch fermentation where all nutrients are provided at the beginning, fed-batch strategies involve the controlled addition of nutrients during the fermentation process. This allows for greater control over the growth of the microorganism and the production phase of the secondary metabolite. By maintaining optimal concentrations of key nutrients and avoiding the accumulation of inhibitory byproducts, fed-batch culture can lead to higher cell densities and prolonged production periods, ultimately resulting in increased yields of the desired compound. While specific fed-batch protocols for this compound have not been detailed in the available literature, this remains a promising area for future research to improve the efficiency of its fermentative production.

The optimization of physical parameters such as temperature, pH, aeration, and agitation speed is also crucial for maximizing the production of secondary metabolites in Streptomyces. mdpi.com These parameters directly influence the metabolic activity and growth characteristics of the microorganism. For example, maintaining an optimal dissolved oxygen concentration is critical for the aerobic metabolism of Streptomyces griseus and, consequently, for the biosynthesis of macrotetrolides.

The following table summarizes the potential strategies for enhancing the fermentative production of this compound, drawing on findings from related compounds produced by Streptomyces.

StrategyDescriptionPotential Impact on this compound ProductionSupporting Evidence/Rationale
Medium Optimization Adjusting the concentration and type of carbon, nitrogen, and other essential nutrients.Can significantly increase yield by providing the necessary building blocks and cofactors for biosynthesis.General principle in fermentation; shown to be effective for other Streptomyces products. mdpi.com
Precursor Supplementation Adding biosynthetic precursors of this compound to the fermentation broth.May directly increase the rate of biosynthesis by overcoming potential bottlenecks in the precursor supply pathway.Successful application in the production of other secondary metabolites like apigenin in Streptomyces. mdpi.com
In-situ Product Removal Addition of adsorbent resins (e.g., Diaion HP-20, Amberlite XAD-16) to the culture medium.Can alleviate feedback inhibition, leading to a substantial increase in the final product yield.Demonstrated to increase nonactin yield to 80 mg·L⁻¹ in S. griseus. researchgate.netnih.gov
Fed-Batch Cultivation Controlled feeding of nutrients throughout the fermentation process.Allows for higher cell densities and a prolonged production phase, potentially leading to higher overall yields.A common strategy for enhancing the production of various biopharmaceuticals. nih.gov
Process Parameter Optimization Fine-tuning of physical parameters like temperature, pH, aeration, and agitation.Ensures optimal growth and metabolic activity of Streptomyces griseus for this compound production.Fundamental for all fermentation processes to maximize productivity. mdpi.com

Further research focusing specifically on the fermentative production of this compound is necessary to develop and refine these strategies for industrial-scale applications.

Chemical Synthesis and Analog Design of Macrotetrolide Alpha

Total Synthesis of Macrotetrolide Alpha

The total synthesis of this compound is a multistep process that involves the preparation of the monomeric units, stereochemical control, and macrocyclization to form the final tetrameric structure. researchgate.netnih.gov

The synthesis of the constituent monomers, (+)- and (−)-bishomononactic acid, is a critical first step. An enantioselective approach is necessary to obtain the specific stereoisomers required for the final macrotetrolide structure. wikipedia.org A common strategy begins with the synthesis of racemic methyl bishomononactate. researchgate.nettandfonline.com A key reaction in forming the core tetrahydrofuran (B95107) ring of the monomer is a cis-selective iodoetherification. researchgate.nettandfonline.comresearchgate.net This reaction establishes the desired relative stereochemistry of the substituents on the furan (B31954) ring. researchgate.net The synthesis of (±)-methyl bishomononactate has been achieved in six steps. tandfonline.com Following the creation of the racemic mixture, the individual enantiomers are separated. researchgate.netnih.gov

Achieving the correct stereochemistry is paramount in the synthesis of this compound. A crucial technique employed for this is the optical resolution of the racemic bishomononactic acid. researchgate.netnih.govtandfonline.com This is accomplished by derivatizing the racemic acid with a chiral resolving agent, specifically (S)-O-acetylmandelic acid. researchgate.netnih.gov This reaction creates a mixture of diastereomeric esters, the (S)-O-acetylmandelates. researchgate.netnih.gov

These diastereomers possess different physical properties, which allows for their separation using standard chromatographic techniques. wikipedia.org Once separated, the chiral auxiliary is cleaved, yielding the pure (+)- and (−)-enantiomers of bishomononactic acid. researchgate.netnih.gov The absolute structure of the resolved monomers has been confirmed by X-ray crystallographic analysis. researchgate.net

The final key stage in the total synthesis is the assembly of the four monomeric units into the 32-membered macrocycle. researchgate.netnih.gov The assembly of the monomers into the linear precursor for this compound can be achieved in seven steps. nih.govtandfonline.com The subsequent macrocyclization, or macrolactonization, is a challenging step due to the entropic disadvantage of forming a large ring. univ-amu.fr

The Corey-Mukaiyama-Gerlach method is a frequently utilized strategy for this transformation. researchgate.netresearchgate.netcapes.gov.brresearchgate.net This method involves the "double activation" of a hydroxy acid precursor. univ-amu.fr The reaction typically uses a reagent like 1-methyl-2-chloropyridinium iodide, introduced by Mukaiyama, to activate the carboxylate group. acs.org A modification by Gerlach, which is widely used, incorporates silver salts (e.g., AgOTf) to facilitate the reaction, sometimes allowing it to proceed at room temperature. univ-amu.fracs.org This method has proven effective in the synthesis of this compound and other complex macrolides like nonactin (B1679836). researchgate.netjst.go.jpacs.org

Design and Synthesis of Novel Macrotetrolide Analogs

The development of novel macrotetrolide analogs is guided by the desire to explore and improve upon the biological activities of the natural compounds. jst.go.jpnih.gov

Structure-activity relationship (SAR) studies are fundamental to the rational design of new analogs. jst.go.jpnih.gov For the polynactin family, it has been observed that the antimicrobial and antifungal activities tend to increase with a greater number of ethyl substituents on the monomeric units. okayama-u.ac.jp This suggests that tetranactin (B7886780) and other related macrotetrolides could exhibit potent biological activities. okayama-u.ac.jp

Based on these SAR insights, analogs with modified side chains have been designed to probe the effects of steric bulk and electronic properties on activity. jst.go.jpnih.govresearchgate.net this compound itself was designed based on these principles, incorporating bulky isopropyl groups in place of the ethyl groups found in natural polynactins. jst.go.jpnih.govresearchgate.net Another example is macrotetrolide beta, which features trifluoromethyl (CF3) groups. jst.go.jpresearchgate.net The goal of these designs is to potentially enhance biological activity or alter selectivity. jst.go.jpnih.govresearchgate.net

Table 1: Designed Macrotetrolide Analogs and Side Chain Modifications

Analog Name Side Chain Group Rationale
This compound Isopropyl (i-Pr) Introduction of a bulky group. jst.go.jpresearchgate.net

The synthesis of novel analogs requires adaptable synthetic routes. The strategies developed for this compound can be applied to create other derivatives with different side chains. jst.go.jp The key reactions, such as the cis-selective iodoetherification and the Corey-Mukaiyama-Gerlach macrolactonization, provide a robust framework for accessing these new structures. jst.go.jpresearchgate.net

The synthetic feasibility of introducing various side chains is a key consideration. For instance, the synthesis of this compound, with its isopropyl side chains, demonstrates that bulkier groups can be successfully incorporated into the macrotetrolide scaffold. jst.go.jpresearchgate.net Similarly, the synthesis of macrotetrolide beta shows the viability of incorporating electronically modified side chains. jst.go.jp Researchers have also explored methods to introduce hydrophobic side chains into nonactin model compounds to improve properties for specific applications. researchgate.net The total synthesis of a novel isobutyl nonactin analog has also been achieved, further expanding the library of synthetic macrotetrolides. researchgate.net These synthetic efforts are crucial for generating a diverse range of analogs for comprehensive SAR studies. jst.go.jpnih.gov

Chemical Derivatization of Natural Macrotetrolides

Chemical derivatization of natural products is a powerful strategy to enhance their pharmacological properties, improve stability, or create analogs for SAR studies. researchgate.net This approach involves chemically modifying the structure of a naturally occurring compound to produce semi-synthetic derivatives. researchgate.net For natural macrotetrolides, which serve as the parent structures for this compound, derivatization can be employed to introduce a variety of functional groups.

The primary goal of derivatizing natural macrotetrolides is often to improve features such as their physical-chemical properties, pharmacokinetics, and pharmacodynamics. researchgate.net For example, introducing hydrophobic side-chains to the macrotetrolide backbone can alter its solubility and membrane permeability. Methods have been developed to introduce such modifications to model compounds of nonactic acid. researchgate.net One approach involves the alkylation of enolates generated from thione esters of nonactic acid model compounds. researchgate.net This method has been shown to be effective in maintaining the desired cis configuration of the substituents on the tetrahydrofuran ring. researchgate.net

Mechanisms of Biological Action: Molecular and Cellular Insights

Ionophore Function and Cation Selectivity

At the core of macrotetrolide alpha's biological action is its function as an ionophore, a lipid-soluble molecule that binds to ions and facilitates their transport across hydrophobic membranes.

This compound, also known as Nonactin (B1679836), is a well-established ionophore with a pronounced selectivity for monovalent cations, particularly potassium (K+) and ammonium (B1175870) (NH4+) ions. medchemexpress.comresearchgate.netnih.gov Its structure, featuring a flexible ring of alternating ester and ether linkages, allows it to effectively capture and transport these ions across lipid bilayers, such as the cell membrane and mitochondrial membranes. researchgate.netnih.gov The antibiotic activity of this compound is directly linked to its capacity to transport K+ ions. researchgate.net This selective transport disrupts the natural ion gradients that are essential for numerous cellular processes. nih.govwikipedia.org The ability of this compound and its analogs to transport monovalent cations has been demonstrated in studies involving movement between aqueous phases separated by an organic layer, mimicking a biological membrane. nih.govacs.org The selectivity for ammonium ions has also led to its use in the development of ammonia-selective electrodes. nih.govresearchgate.net

The selectivity of this compound for different cations has been a subject of detailed investigation. The order of selectivity for trinactin (B1683658), a related macrotetrolide, was determined to be NH4+ > K+ > Rb+ > Cs+. acs.org This preference is crucial to its biological impact, as the disruption of K+ and NH4+ gradients can have profound effects on cell physiology.

Table 1: Cation Selectivity of Macrotetrolide Ionophores

IonophoreCation Selectivity OrderReference
TrinactinNH4+ > K+ > Rb+ > Cs+ acs.org

The selective binding of a cation by this compound is accompanied by a significant conformational change in the ionophore's structure. In its unbound state, this compound possesses a relatively flat and unfolded geometry. researchgate.net Upon encountering a suitable cation, the macrocycle wraps around the ion, creating a cage-like or "tennis-ball-seam" conformation. researchgate.netnih.gov In this complex, the cation is coordinated by multiple oxygen atoms from the carbonyl and tetrahydrofuran (B95107) ring groups of the macrotetrolide backbone. researchgate.netembrapa.br This encapsulation effectively shields the cation's charge, allowing the entire complex to diffuse across the hydrophobic interior of the biological membrane. nih.gov Crystallography and computational studies have revealed that the symmetry and specific conformation of the complex can vary depending on the size of the bound cation. researchgate.net For instance, early crystallographic studies indicated that the most stable conformer of the complex changes from a C2 symmetry for Na+ to an S4 symmetry for K+ and Cs+. researchgate.net

By transporting cations across membranes, this compound disrupts the carefully maintained ion homeostasis of the cell. unipd.it The dissipation of ion gradients, particularly the K+ gradient, directly impacts the cellular membrane potential, which is the electrical potential difference across the cell membrane. nih.govresearchgate.net The membrane potential is crucial for a multitude of cellular functions, including signaling, nutrient uptake, and maintaining cell volume. wikipedia.orgmdpi.com A sustained disruption of this potential can lead to a cascade of detrimental effects. For example, changes in membrane potential have been shown to influence cell growth, proliferation, and even cell death. nih.gov The influx and efflux of ions mediated by this compound can lead to depolarization of the cell membrane, altering the activity of voltage-gated ion channels and disrupting downstream signaling pathways. researchgate.netnih.gov

Mitochondrial Targeting and Energetic Perturbations

Mitochondria, with their critical role in cellular energy production, are a primary target of this compound's ionophoretic activity.

The disruption of ion gradients across the inner mitochondrial membrane by this compound directly affects the function of F0F1-ATP synthase, also known as mitochondrial ATPase. nih.gov This enzyme complex is responsible for synthesizing ATP, the cell's primary energy currency, by utilizing the proton motive force generated by the electron transport chain. The influx of cations like K+ into the mitochondrial matrix can dissipate the membrane potential component of the proton motive force, thereby affecting the rate of ATP synthesis. researchgate.net Under certain conditions, when the proton motive force is compromised, ATP synthase can operate in reverse, hydrolyzing ATP. embopress.org The activity of ATP synthase is a tightly regulated process, and its modulation by ionophores like this compound can have significant consequences for cellular energy levels. nih.govebi.ac.uk

This compound is recognized as a mitochondrial uncoupler. medchemexpress.comarctomsci.com Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis. vt.edu By transporting protons (or in this case, creating a charge imbalance that collapses the membrane potential), they provide an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. vt.edu This leads to an increase in the rate of oxygen consumption by the electron transport chain as it attempts to re-establish the proton gradient, but without the concurrent production of ATP. vt.edu This uncoupling of oxidative phosphorylation leads to a decrease in the efficiency of energy production and the dissipation of energy as heat. This effect underlies many of the cytotoxic properties of this compound.

Impact on Mitochondrial Dynamics and Metabolism

Mitochondrial dynamics are crucial for cellular homeostasis. nih.gov Fission allows for the removal of damaged mitochondria, while fusion enables the mixing of mitochondrial contents. nih.gov An imbalance in these processes can lead to mitochondrial dysfunction, characterized by decreased ATP production, increased reactive oxygen species (ROS) generation, and altered mitochondrial membrane potential. nih.govfrontiersin.org For instance, the inhibition of mitochondrial fission can lead to an accumulation of dysfunctional, elongated mitochondria. dovepress.commdpi.com This has been observed to increase mitochondrial mass, ROS generation, and mitochondrial superoxide (B77818) production, which negatively impacts mitochondrial metabolism. dovepress.com

Alterations in mitochondrial metabolism, such as a shift from oxidative phosphorylation (OXPHOS) to glycolysis, are also associated with cellular stress and aging. nih.govmdpi.com This metabolic shift can be a compensatory mechanism to regulate membrane potential depolarization. mdpi.com The accumulation of ROS due to mitochondrial dysfunction can cause oxidative damage to cellular components, contributing to cellular senescence. nih.govmdpi.com

Interactions with Specific Cellular Components and Pathways

P-glycoprotein (P-gp) is a transmembrane protein that functions as an ATP-dependent efflux pump, actively removing a wide variety of substances from cells, including many chemotherapeutic drugs. scirp.orgmdpi.complos.org The overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of anticancer agents, thereby diminishing their effectiveness. scirp.orgmdpi.commdpi.com

Strategies to overcome P-gp-mediated resistance often involve the use of P-gp inhibitors. scirp.org These inhibitors can work through various mechanisms, such as directly blocking the drug-binding site on P-gp, interfering with the ATP hydrolysis that powers the pump, or altering the integrity of the cell membrane. scirp.org Some macrotetrolide derivatives have shown the ability to overcome drug resistance, suggesting a potential interaction with efflux pumps like P-gp. aacrjournals.org For example, the macrotetrolide derivative MFTZ-1 has demonstrated significant cytotoxicity in multidrug-resistant cell lines with a low resistance factor. aacrjournals.org This suggests that it may either not be a substrate for P-gp or that it interferes with P-gp function. aacrjournals.org

The activity of P-gp is also influenced by the intracellular pH (pHi). oncotarget.com Some studies have shown that inhibiting other membrane proteins, such as carbonic anhydrase XII (CAXII), can lower the pHi, which in turn reduces P-gp activity and increases the intracellular retention of chemotherapeutic drugs. oncotarget.com

Compound/StrategyMechanism of ActionEffect on P-gpReference
P-gp InhibitorsDirectly block drug binding, interfere with ATP hydrolysis, or alter membrane integrity.Inhibit efflux activity, increasing intracellular drug concentration. scirp.org
MFTZ-1 (Macrotetrolide derivative)Demonstrates cytotoxicity in MDR cell lines.May not be a P-gp substrate or may interfere with its function. aacrjournals.org
Carbonic Anhydrase XII (CAXII) InhibitorsLower intracellular pH.Indirectly impair P-gp activity. oncotarget.com

Macrotetrolides can influence immune responses by modulating the function of T-cells. For instance, the macrotetrolide tetranactin (B7886780) has been shown to inhibit the proliferation of cytotoxic T-lymphocytes (CTLs), although the precise mechanism was not fully elucidated in early studies. nih.gov The activation and proliferation of T-cells are critical for immune surveillance and response. nih.gov

The modulation of T-cell function can occur through various signaling pathways. The activation of CD4+ T-cells, for example, involves a cascade of events leading to the expression of activation markers, cellular proliferation, and the production of cytokines. mdpi.com Cytokines are signaling proteins that play a crucial role in regulating immune responses. nih.gov Some antibiotics have been reported to downregulate pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α. nih.gov Nicotinamide, for instance, has been shown to reduce the production of pro-inflammatory cytokines in activated CD4+ T-cells by downregulating genes in the cytokine pathway. mdpi.com

The inhibition of T-cell proliferation can be achieved by interfering with key signaling molecules. For example, cyclosporine A inhibits the production of IL-2 and the expression of its receptor on CTLs by blocking the nuclear factor of activated T-cells (NFAT). nih.gov

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. wikipedia.orgmpg.de These structures are involved in various important biological processes, including the regulation of gene expression, translation, and the maintenance of telomere integrity. wikipedia.orgmdpi.comnih.gov G4 structures can be formed from one, two, or four separate strands of nucleic acids. wikipedia.org

The formation and stability of G4s can be influenced by the binding of specific molecules, including small molecules and proteins. wikipedia.orgnih.gov Some ligands can stabilize G4 structures, while others can lead to their unfolding. mdpi.com The ability of a molecule to interact with G4s depends on its structural features. For example, planar aromatic structures can stack effectively with the external G-quartets of a G4. mdpi.com

Proteins that bind to G4s can have various effects on cellular processes. For instance, some transcription factors can bind to G4s in gene promoters to either enhance or suppress gene transcription. nih.gov Nucleolin, a multifunctional protein, is known to interact with the G4 structure in the c-myc promoter, stabilizing it and reducing the promoter's activity. mpg.de The interaction of macrotetrolides with G-quadruplexes is an area of ongoing research.

G4-Binding MoleculeInteractionBiological EffectReference
Cationic porphyrins (e.g., TMPyP4)Binds and stabilizes G4 structures.Can influence processes regulated by G4s. mdpi.com
NucleolinBinds and stabilizes the G4 in the c-myc promoter.Reduces promoter activity. mpg.de
Fragile X mental retardation protein (FMRP)Binds to and stabilizes G4 structures in mRNA.Inhibits ribosome elongation and controls the timing of transcript expression. wikipedia.org

DNA topoisomerase II (Topo II) is an essential enzyme that plays a critical role in managing DNA topology during processes like DNA replication, transcription, and chromosome segregation. aacrjournals.orgnih.gov It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break. researchgate.netresearchgate.net Because of its vital role in cell proliferation, Topo II is a key target for anticancer drugs. mdpi.commdpi.com

Topo II inhibitors are broadly classified into two categories: Topo II poisons and catalytic inhibitors. nih.govresearchgate.net Topo II poisons, such as etoposide (B1684455) and doxorubicin, stabilize the transient complex formed between Topo II and DNA, leading to an accumulation of DNA double-strand breaks and ultimately cell death. aacrjournals.orgnih.govplos.org Catalytic inhibitors, on the other hand, prevent the enzyme from carrying out its function without trapping the DNA-enzyme complex, for example by blocking the ATP-binding site. nih.govresearchgate.net

A macrotetrolide derivative, MFTZ-1, has been identified as a novel Topo II poison. aacrjournals.org It induces DNA double-strand breaks and triggers mitochondria-dependent apoptosis in human leukemia cells. aacrjournals.org MFTZ-1 functions as a nonintercalative Topo II poison by binding to the ATPase domain of the enzyme, thereby inhibiting its decatenation and relaxation activities. aacrjournals.org The ability of MFTZ-1 to stabilize the Topo II-DNA covalent complex is comparable to that of the well-known Topo II poison, etoposide. aacrjournals.org

InhibitorClassMechanism of ActionReference
MFTZ-1Topo II poisonBinds to the ATPase domain of Topo II, stabilizing the Topo II-DNA covalent complex and inducing DNA double-strand breaks. aacrjournals.org
EtoposideTopo II poisonStabilizes the Topo II-DNA cleavage complex. aacrjournals.orgmdpi.com
DoxorubicinTopo II poisonIntercalates into DNA and inhibits Topo II progression. researchgate.netmdpi.com

Macrotetrolides are known for their ionophoric properties, meaning they can bind and transport ions across biological membranes. researchgate.netslideshare.net This ability to disrupt ion gradients is central to their biological activity, including their antifungal effects. researchgate.netnih.gov By transporting metal ions across cell membranes, these compounds can disrupt the ion balance in fungal cells, leading to an exhaustion of their energy and ultimately cell death. slideshare.net

The antifungal mode of action of macrotetrolides is linked to their ability to interfere with ion transport, particularly potassium ions. researchgate.netnih.gov For example, the selective activity of macrotetrolides against Saccharomyces cerevisiae grown in galactose suggests that potassium ion transport plays a pivotal role in their antifungal mechanism. researchgate.netnih.gov The disruption of ion homeostasis can have widespread effects on cellular processes. For instance, some antifungal agents cause leakage of potassium ions and protons, leading to an influx of protons down their concentration gradient. asm.org

While macrotetrolides are effective against a range of fungal pathogens, including various Candida and Cryptococcus species, their efficacy can be limited against some resistant strains. researchgate.netnih.gov

Pre Clinical Biological Activities and Potential Applications

Antimicrobial Research

The antimicrobial properties of macrotetrolides, the class of compounds to which Macrotetrolide alpha belongs, have been investigated against a range of microorganisms, including bacteria and fungi.

Research indicates that macrotetrolide antibiotics exhibit activity against Gram-positive bacteria. scispace.com For instance, the macrotetrolide nonactin (B1679836) has been shown to have bacteriostatic activity against Staphylococcus aureus. scispace.com While the broader class of macrotetrolides is recognized for its antibacterial properties, specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide spectrum of Gram-positive bacteria are not extensively detailed in the reviewed literature. The primary mechanism of action for macrotetrolides involves acting as ionophores, which disrupt the ion gradients across bacterial cell membranes.

Macrotetrolides have demonstrated significant antifungal activity against a variety of pathogenic fungi. nih.gov Studies have shown that compounds like monactin (B1677412), dinactin (B1670684), and trinactin (B1683658) are effective against multiple species of Candida and Cryptococcus. nih.gov Their efficacy is comparable to established antifungal drugs like fluconazole (B54011) and amphotericin B in some cases. nih.gov For example, against wild-type Candida albicans, dinactin and trinactin have shown MIC values in the range of 1.56–6.25 µg/ml and 1.56–3.13 µg/ml, respectively. nih.gov

These compounds have also shown efficacy against fluconazole-resistant C. albicans and intrinsically resistant species like Candida krusei. nih.gov Furthermore, activity has been noted against the major agents of fungal meningitis, Cryptococcus neoformans and Cryptococcus gattii. nih.gov In an animal model, macrotetrolides were also found to be active against C. albicans biofilms. scholars.direct

Table 1: In Vitro Antifungal Activity of Various Macrotetrolides Against Pathogenic Fungi MIC values are presented in µg/mL. Data is representative of multiple isolates and experiments.

Source: Adapted from Tebbets et al., 2012. nih.gov

Biofilms, structured communities of microorganisms, are known for their increased resistance to antimicrobial treatments. uobasrah.edu.iq Macrotetrolides have shown promising activity against fungal biofilms. Specifically, monactin, dinactin, and trinactin have demonstrated anti-biofilm capabilities in vitro against strains of Candida albicans. scholars.direct Furthermore, dinactin has also been shown to have in vivo anti-biofilm effects in a rat catheter infection model. scholars.direct The formation of biofilms by Candida species represents a significant clinical challenge due to their heightened resistance to antifungal drugs and host immune defenses. mdpi.com

Antiparasitic and Acaricidal Research

Beyond their antimicrobial effects, macrotetrolides have been evaluated for their efficacy against various parasites, including insects and mites. scispace.com

Macrotetrolide antibiotics have been recognized for their insecticidal properties against various agricultural pests. scispace.comfrontiersin.org Research has shown that these compounds can be effective against damaging insects such as Spodoptera litura (tobacco cutworm) and Helicoverpa armigera (cotton bollworm). frontiersin.org The mechanism of their insecticidal action is often linked to their ionophoric properties, disrupting essential physiological processes in the target pests. While the general class of macrotetrolides shows promise as biopesticides, specific lethal concentration (LC50) data for this compound against a broad range of agricultural pests is not extensively documented in the available literature.

Table 2: Examples of Agricultural Pests Investigated for Susceptibility to Natural Compounds

Macrotetrolides have established acaricidal (miticidal) effects. scispace.com The related compound, polynactin, which is produced by Streptomyces species, was historically used as an acaricide. acgpubs.org These compounds are effective against problematic mites such as the two-spotted spider mite, Tetranychus urticae, a significant pest in agriculture. researchgate.netnih.gov

The mechanism of action for many acaricides involves targeting the nervous system of the mites. nih.gov For example, some natural and synthetic acaricides act on the GABA (gamma-aminobutyric acid) receptor-gated chloride channels, leading to paralysis and death of the mite. nih.gov While the precise molecular target of this compound as an acaricide is a subject for detailed investigation, its ionophoric nature suggests it may disrupt nerve function by altering ion balance within the mite's cells.

Inhibition of Zoosporogenesis and Motility in Peronosporomycetes

Macrotetrolide antibiotics, a class of compounds that includes this compound, have demonstrated significant inhibitory effects against the asexual life stages of Peronosporomycetes, a group of destructive plant pathogens. nih.gov The release and motility of zoospores are critical for the disease cycle of these fungus-like organisms. frontiersin.org Disruption of these processes can prevent infection. nih.gov

Research has shown that macrotetrolides, such as nonactin, monactin, dinactin, and trinactin, impair the motility of and cause subsequent lysis of zoospores from various Peronosporomycetes, including Plasmopara viticola, Phytophthora capsici, and Aphanomyces cochlioides. nih.gov This indicates a non-specific biological effect of these compounds towards this class of pathogens. nih.gov Among the tested macrotetrolides, dinactin was found to be the most active against P. viticola zoospores. nih.gov

The mechanism behind this activity is likely linked to the known function of macrotetrolides as enhancers of mitochondrial ATPase activity. nih.gov This enhanced activity leads to the hydrolysis of ATP, which is essential for zoosporogenesis and motility. nih.gov Furthermore, these compounds have been observed to suppress the release of zoospores from the sporangia of P. viticola in a dose-dependent manner. nih.govfrontiersin.org

Interactive Table: Inhibitory Activity of Macrotetrolides on Peronosporomycetes

CompoundTarget OrganismObserved Effect
Macrotetrolides (general)Plasmopara viticolaImpaired zoospore motility and subsequent lysis. nih.gov
Phytophthora capsiciImpaired zoospore motility. nih.gov
Aphanomyces cochlioidesImpaired zoospore motility. nih.gov
DinactinPlasmopara viticolaMost active in impairing zoospore motility. nih.gov
Phytophthora capsiciInhibitory activity against zoospores. frontiersin.org
TrinactinPhytophthora capsiciInhibitory activity against zoospores. frontiersin.org

Immunomodulatory Investigations

Macrotetrolide antibiotics have been investigated for their immunomodulatory properties, specifically their ability to inhibit T-cell proliferation and the production of cytokines. atsjournals.org One member of this family, dinactin, has been shown to be a potent inhibitor of in vitro T-cell proliferation and cytokine production. atsjournals.org It inhibits T-cell proliferation induced by various stimuli with a similar dose-response. atsjournals.org

Unlike some other immunosuppressants like cyclosporin (B1163) A (CSA), the inhibitory effects of dinactin on T-cells are not reversed by the addition of exogenous interleukin-2 (B1167480) (IL-2). atsjournals.org This suggests that dinactin may block a fundamental step common to multiple pathways of T-cell growth induction. atsjournals.org The mechanism of action for dinactin appears to be post-transcriptional, as it inhibits cytokine production without affecting the steady-state messenger RNA (mRNA) levels. atsjournals.org Specifically, dinactin has been shown to inhibit the production of IL-4, IL-5, interferon-γ, and IL-2. atsjournals.org

While natural macrotetrolides like dinactin and tetranactin (B7886780) exhibit immunosuppressive activities, synthetic analogs may have different properties. atsjournals.orgresearchgate.net For instance, a designed analog of polynactin, Macrotetrolide α, which is composed of (+)- and (−)-bishomononactic acids, was synthesized and tested for its immunosuppressive activity. researchgate.net Contrary to the natural polynactin congeners, Macrotetrolide α showed no immunosuppressive activity. researchgate.net

This highlights the importance of specific structural features for the immunosuppressive effects of macrotetrolides. Other macrolides, such as oligomycin (B223565) F, which is a homolog of oligomycin A, have also been noted for their immunosuppressive properties. plos.orgplos.org

Interactive Table: Immunomodulatory Activity of Macrotetrolides and Analogs

CompoundActivityKey Findings
DinactinImmunosuppressivePotently inhibits T-cell proliferation and cytokine production (IL-2, IL-4, IL-5, IFN-γ) via a post-transcriptional mechanism. atsjournals.org
TetranactinImmunosuppressiveKnown to inhibit T-cell proliferation. atsjournals.org
Macrotetrolide αNo Immunosuppressive ActivityA designed analog that lacks the immunosuppressive effects of natural polynactins. researchgate.net
Oligomycin FImmunosuppressiveIdentified as an immunosuppressive homolog of oligomycin A. plos.orgplos.org

Antitumor Research (Pre-clinical Models)

Macrotetrolides have been investigated for their potential as antitumor agents, with a focus on their ability to induce apoptosis, or programmed cell death, in cancer cells. semanticscholar.org Apoptosis can be initiated through two main pathways: the intrinsic pathway, often triggered by cellular stress, and the extrinsic pathway, activated by external signals. bio-rad-antibodies.comfrontiersin.org

The macrotetrolide antibiotic nonactin has been shown to induce caspase-dependent apoptosis in certain colon tumor cell lines. semanticscholar.org Caspases are a family of proteases that play a crucial role in executing the apoptotic process. frontiersin.org The induction of apoptosis is a key mechanism for many anti-cancer therapies. mdpi.com

A significant area of research is the selective targeting of cancer cells with specific genetic alterations. The Wnt/β-catenin signaling pathway is frequently deregulated in various cancers. plos.org Mutations in β-catenin can lead to its accumulation and the activation of downstream target genes involved in cell proliferation. plos.orgmdpi.com

Nonactin has demonstrated selective cytotoxicity towards colon tumor cell lines with mutated (active) β-catenin, such as HCT 116, LS174T, and SW48 cells. semanticscholar.org This selective effect is achieved by inhibiting the glycolytic pathway and promoting the expression of mitochondrial uncouplers, which leads to a loss of mitochondrial membrane potential and subsequent apoptosis. semanticscholar.org In a xenograft model using the β-catenin-mutant HCT 116 cell line, nonactin treatment resulted in significant tumor regression. semanticscholar.org This suggests that targeting the metabolic vulnerabilities of cancer cells with specific mutations, such as those in β-catenin, could be a promising therapeutic strategy.

Interactive Table: Antitumor Activity of Nonactin

Cancer Cell LinePhenotypeEffect of Nonactin
HCT 116Colon tumor, β-catenin mutantInduction of caspase-dependent apoptosis. semanticscholar.org
LS174TColon tumor, β-catenin mutantInduction of caspase-dependent apoptosis. semanticscholar.org
SW48Colon tumor, β-catenin mutantInduction of caspase-dependent apoptosis. semanticscholar.org

Effects on Cancer Cell Proliferation and Viability (in vitro)

Currently, there is no published scientific literature available that details the in vitro effects of this compound on the proliferation and viability of cancer cells. Therefore, no research findings or data tables can be provided for this section.

Structure Activity Relationship Sar Studies of Macrotetrolide Alpha and Analogs

Correlation Between Macrocyclic Ring Architecture and Biological Activity

The biological function of macrotetrolides, including Macrotetrolide alpha, is intrinsically linked to their unique macrocyclic structure. nih.govresearchgate.net This 32-membered ring, composed of 24 carbon and 8 oxygen atoms, forms a flexible architecture that is crucial for its primary mechanism of action as an ionophore. nih.govresearchgate.net The macrocycle's ability to selectively bind and transport cations across biological membranes is the foundation of its antibiotic effects. researchgate.netnih.gov

The conformation of the macrocyclic ring is highly dynamic, adopting a flattened, doughnut-like shape in the absence of a cation. nih.gov Upon binding an ion, the ring undergoes a significant conformational change, folding around the cation to create a more spherical, cage-like complex. nih.gov In this complex, the cation is coordinated by the carbonyl and tetrahydrofuran (B95107) oxygen atoms of the macrocycle. wikipedia.org This encapsulation shields the ion's charge, allowing the complex to diffuse across the lipid bilayers of cell membranes, thereby disrupting the ionic equilibrium essential for cellular function. nih.gov The integrity of this macrocyclic scaffold is paramount; any disruption to the ring structure would lead to a loss of its ion-binding and transport capabilities, and consequently, its biological activity.

Influence of Substituent Identity and Position on Ion Selectivity and Efficacy

The substituents on the macrocyclic backbone of polynactins play a significant role in modulating their biological potency. okayama-u.ac.jpnih.gov In the natural series of polynactins (nonactin, monactin (B1677412), dinactin (B1670684), and trinactin), the antimicrobial and antifungal activities have been observed to increase with the number of ethyl substituents replacing the methyl groups on the nonactic acid monomers. okayama-u.ac.jp This trend suggests that larger, more lipophilic side chains enhance the ionophoric and biological properties of the molecule.

This compound was designed based on this principle, incorporating four isopropyl groups, which are bulkier than the methyl or ethyl groups of its natural congeners. okayama-u.ac.jp This modification was intended to potentially enhance its biological activity. okayama-u.ac.jp While specific quantitative data on the ion selectivity of this compound is not extensively detailed in the reviewed literature, the general selectivity pattern for macrotetrolides is well-established, with a high affinity for ammonium (B1175870) (NH₄⁺) and potassium (K⁺) ions. wikipedia.orgfrontiersin.org

A significant finding in the biological evaluation of this compound is its lack of immunosuppressive activity, which contrasts with some of the natural polynactins like tetranactin (B7886780). researchgate.netresearchgate.net This suggests that while the bulky isopropyl substituents may influence its ionophoric properties, they also lead to a divergence in its broader biological profile.

Table 1: Comparative Biological Activity Profile of Polynactin Analogs

Compound Substituents Relative Antimicrobial/Antifungal Potency Immunosuppressive Activity
Nonactin (B1679836) 4 x Methyl Baseline Generally inactive
Monactin 3 x Methyl, 1 x Ethyl Increased Not reported
Dinactin 2 x Methyl, 2 x Ethyl Further Increased Not reported
Trinactin (B1683658) 1 x Methyl, 3 x Ethyl High Reported
Tetranactin 4 x Ethyl Highest in natural series Reported to be effective

| This compound | 4 x Isopropyl | Designed for high activity | None observed researchgate.netresearchgate.net |

This table is generated based on the general trend of increasing activity with substituent size in the polynactin family and specific findings for this compound. okayama-u.ac.jpnih.gov

Importance of Stereochemistry for Biological Recognition and Interaction

The stereochemistry of the constituent monomers is a critical determinant of the biological activity of macrotetrolides. nih.gov These molecules are assembled from enantiomeric building blocks, and the specific arrangement of these stereocenters dictates the three-dimensional structure of the macrocycle, which is essential for efficient ion binding and transport. nih.govnih.gov

This compound, like the natural polynactins, is composed of both (+) and (-) enantiomers of its constituent acid, in this case, bishomononactic acid. nih.govresearchgate.net This alternating pattern of stereochemistry is crucial for the formation of a functional ionophore. Studies on nonactin have shown that synthetic analogs composed solely of one enantiomer (e.g., all-(+)-nonactin or all-(-)-nonactin) are significantly less active as antibacterial agents. nih.gov These homochiral analogs exhibit a drastically reduced ability to bind K⁺ ions, likely due to steric hindrance that prevents the macrocycle from adopting the optimal conformation for ion encapsulation. nih.gov Therefore, the specific, alternating stereochemical configuration of this compound is indispensable for its biological recognition of and interaction with target ions.

Computational Chemistry and Spectroscopic Methods in SAR Elucidation

The structure-activity relationships of macrotetrolides are extensively studied using computational chemistry and spectroscopic techniques. nih.gov Molecular dynamics simulations have been employed to model the conformational changes that occur upon ion binding, providing insights into the structural differences between active and inactive analogs. nih.gov These computational approaches help to understand how factors like stereochemistry and substituent size influence the stability and geometry of the ion-macrocycle complex. nih.gov

Spectroscopic methods are also vital in elucidating these relationships. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the solution structure of these molecules and their complexes. nih.gov Infrared (IR) spectroscopy and mass spectrometry are utilized to study the specifics of ion binding and the selectivity of the ionophores for different cations. nih.gov For instance, electrospray ionization mass spectrometry can be used to probe the liquid-liquid extraction selectivity of these compounds for alkali cations. nih.gov Although specific computational and detailed spectroscopic studies focused solely on this compound are not widely reported in the surveyed literature, the established methodologies used for other polynactins would be directly applicable to further delineate its specific SAR profile.

Advanced Analytical and Methodological Approaches in Macrotetrolide Research

Spectroscopic Techniques for Structural Characterization

The precise determination of the chemical structure of macrotetrolides is fundamental to understanding their function. High-resolution spectroscopic methods provide the necessary tools to unravel the intricate three-dimensional architecture of these molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of macrotetrolides like Macrotetrolide alpha. msu.eduduke.edu It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. Both 1D (¹H and ¹³C) and 2D NMR techniques are employed to assign the chemical shifts and coupling constants of each atom. mdpi.comrsc.orgresearchgate.netpreprints.org

Table 1: Representative NMR Data for Macrotetrolide Analogs

This table is a generalized representation based on typical chemical shifts observed for macrotetrolides and does not represent the exact data for this compound.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
C-1-~172.0H-2, H-3'
H-2~4.8 - 5.2~75.0C-1, C-3, C-1'
H-3~2.0 - 2.5~40.0C-1, C-2, C-4
C-1'~1.2 - 1.5~20.0C-2, C-3

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of macrotetrolides with high accuracy. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. mdpi.com Techniques like electrospray ionization (ESI) are commonly used to gently ionize the macrotetrolide molecules for analysis. nih.govacs.org

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the macrotetrolide ions. science.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can gain insights into the molecule's structure and the connectivity of its subunits. researchgate.net This fragmentation analysis is particularly useful for identifying the different nonactic acid monomers that constitute the macrotetrolide ring. The data obtained from MS is complementary to NMR data and is crucial for confirming the proposed structure. nih.gov

Table 2: Mass Spectrometry Data for Macrotetrolide Homologs

This table illustrates the kind of data obtained from mass spectrometry for different macrotetrolides.

CompoundMolecular FormulaTheoretical Mass [M+Na]⁺Observed Mass [M+Na]⁺
Nonactin (B1679836)C₄₀H₆₄O₁₂759.4295759.4290
Monactin (B1677412)C₄₁H₆₆O₁₂773.4451773.4462
Dinactin (B1670684)C₄₂H₆₈O₁₂787.4608787.4583
Trinactin (B1683658)C₄₃H₇₀O₁₂801.4764-
Tetranactin (B7886780)C₄₄H₇₂O₁₂815.4921-

X-ray Crystallography for Absolute Configuration and Complex Structures

X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique requires the macrotetrolide to be crystallized, either in its free form or as a complex with an ion. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For macrotetrolides, X-ray crystallography has been instrumental in understanding how these molecules act as ionophores. capes.gov.brnih.gov Crystal structures of macrotetrolide-ion complexes, such as the nonactin-K⁺ complex, have shown how the macrotetrolide wraps around the cation, with the ester carbonyl and ether oxygens coordinating the ion. nih.govresearchgate.net This provides a static picture of the ion-binding mechanism that is essential for comprehending their biological function. nih.gov

Bioassay Development for Screening and Mechanistic Studies

To explore the biological activities of macrotetrolides and understand their mechanisms of action, robust and efficient bioassays are required. These assays are crucial for screening new compounds and for identifying their cellular targets.

High-Throughput Bioassays for Antifungal and Other Activities

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. sintef.nomdpi.com For macrotetrolides, HTS assays are often employed to screen for antifungal activity against various pathogenic fungi. mdpi.combiorxiv.org These assays are typically performed in microplate formats, where fungal growth in the presence of the test compound is monitored. mdpi.com

A common method involves measuring the optical density or fluorescence of fungal cultures to quantify growth inhibition. nih.gov For instance, a microbroth dilution method can be used to determine the minimum inhibitory concentration (MIC) of a macrotetrolide against different fungal strains. mdpi.comscholars.direct The development of HTS platforms has significantly accelerated the discovery of macrotetrolides with potent and broad-spectrum antifungal activity. nih.govmdpi.comfrontiersin.org

Table 3: Example of Antifungal Activity Data from a High-Throughput Screen

This table provides a representative example of how antifungal activity data for macrotetrolides might be presented.

CompoundCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Monactin3.131.56>25
Dinactin1.56 - 6.250.78>25
Trinactin1.56 - 3.131.56>25
Fluconazole (B54011)0.78 - 1.566.25>25
Amphotericin B0.39 - 0.780.390.78

Reporter Gene Assays for Target Identification

Reporter gene assays are powerful tools for investigating the mechanism of action of a drug and for identifying its cellular target. indigobiosciences.comnih.govnih.govthermofisher.com These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) whose expression is controlled by a specific promoter or signaling pathway. nih.govbmglabtech.comuni-konstanz.de By treating cells containing the reporter construct with a macrotetrolide, researchers can determine if the compound modulates the activity of that pathway.

For example, a reporter gene assay could be designed to screen for compounds that interfere with a specific fungal signaling pathway essential for virulence. nih.gov While some studies have used reporter assays to screen for antifungal agents, they can also be adapted to investigate the specific molecular targets of macrotetrolides. nih.govnih.gov If a macrotetrolide inhibits the activity of a known pathway, it suggests that the compound may be targeting a component of that pathway. This approach can provide valuable clues for further mechanistic studies. indigobiosciences.comnih.gov

In Vitro Cell-Based Assays for Studying Cellular Effects

In vitro cell-based assays are crucial for elucidating the cellular effects of macrotetrolides, including this compound. These assays provide valuable insights into their biological activities and potential therapeutic applications.

A variety of cell-based assays are employed to study the effects of macrotetrolides. Cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, are used to determine the concentration at which these compounds inhibit cell proliferation. microbiologyresearch.org For instance, the cytotoxic effects of macrotetrolides have been evaluated against various human carcinoma cell lines. mdpi.com

Beyond general cytotoxicity, specific assays are designed to investigate the mechanism of action. For example, to study the impact on apoptosis (programmed cell death), researchers measure caspase activity. researchgate.net The cell cycle can be analyzed using techniques like fluorescence-activated cell sorting (FACS) to see if the compound causes cell cycle arrest at specific phases. researchgate.netfrontiersin.org

The ionophoric nature of macrotetrolides, which allows them to transport cations across cell membranes, is a key aspect of their biological activity. researchgate.netwikipedia.orgnih.gov This property can be studied using various cell-based systems. For instance, the ability of nonactin, a related macrotetrolide, to uncouple oxidative phosphorylation in rat liver mitochondria has been demonstrated, highlighting its effect on cellular energy metabolism. wikipedia.org

Furthermore, reporter-based cellular assays are utilized to screen for specific molecular targets. In one study, a luciferase reporter assay was used to identify nonactin's ability to interfere with the RET proto-oncogene, which is implicated in certain types of cancer. researchgate.net The inhibitory effects of macrotetrolides on the proliferation of human lymphocytes have also been studied to understand their immunosuppressive potential. nih.gov

The antifungal properties of macrotetrolides are often evaluated using bioassays with pathogenic fungi like Candida albicans. nih.gov These assays measure the minimum inhibitory concentration (MIC) required to inhibit fungal growth and can also be adapted to study effects on biofilm formation, a critical factor in many persistent infections. nih.gov

The following table summarizes some of the in vitro cell-based assays used in macrotetrolide research:

Assay TypePurposeExample Application for Macrotetrolides
MTT Assay Measures cell viability and proliferation.Determining the cytotoxicity of macrotetrolides against cancer cell lines. microbiologyresearch.orgmdpi.com
Caspase Activity Assay Detects the activation of apoptosis.Investigating if macrotetrolides induce programmed cell death in tumor cells. researchgate.net
Cell Cycle Analysis (FACS) Determines the distribution of cells in different phases of the cell cycle.Assessing if macrotetrolides cause cell cycle arrest. researchgate.netfrontiersin.org
Luciferase Reporter Assay Monitors the activity of a specific gene promoter.Identifying the inhibitory effect of nonactin on the RET proto-oncogene promoter. researchgate.net
Lymphocyte Proliferation Assay Measures the immunosuppressive effects of a compound.Evaluating the impact of tetranactin on the proliferation of human lymphocytes. nih.gov
Antifungal Susceptibility Testing (MIC) Determines the minimum concentration of a drug that inhibits the growth of a microorganism.Assessing the potency of macrotetrolides against pathogenic fungi like Candida albicans. nih.gov
Biofilm Inhibition Assay Evaluates the ability of a compound to prevent or disrupt biofilm formation.Studying the effectiveness of macrotetrolides against Candida albicans biofilms. nih.gov

These in vitro assays are indispensable tools for characterizing the cellular effects of this compound and other macrotetrolides, paving the way for further investigation into their mechanisms of action and potential therapeutic uses.

Omics Technologies for Comprehensive Biological Understanding

"Omics" technologies provide a holistic view of the biological systems involved in the production and activity of macrotetrolides. By analyzing the entire complement of genes (genomics), metabolites (metabolomics), and proteins (proteomics), researchers can gain a comprehensive understanding of the biosynthesis of these complex molecules and identify new therapeutic targets.

Genomics for Biosynthetic Gene Cluster Discovery and Analysis

Genomics plays a pivotal role in the discovery and analysis of the biosynthetic gene clusters (BGCs) responsible for producing macrotetrolides. embrapa.br The producing organisms, typically from the genus Streptomyces, possess large genomes that often harbor numerous BGCs, many of which are "silent" under standard laboratory conditions. mdpi.comnih.gov

Whole-genome sequencing of Streptomyces species has revealed the genetic blueprints for macrotetrolide biosynthesis. mdpi.comoup.comasm.org For example, the analysis of the Streptomyces griseus genome led to the identification and characterization of the nonactin BGC. oup.comnih.gov This cluster was found to contain genes encoding an unusual type II polyketide synthase (PKS) system. oup.comnih.gov Unlike typical PKS systems, this one features discrete ketoacyl synthase (KS) and ketoreductase (KR) enzymes and notably lacks an acyl carrier protein (ACP). nih.gov

Bioinformatic tools are used to analyze genome sequences and predict the presence and structure of BGCs. mdpi.comnih.gov Comparative genomics, which involves comparing the genomes of different Streptomyces strains, helps to identify conserved and unique BGCs, providing insights into the evolutionary relationships and biosynthetic diversity of these bacteria. nih.gov For instance, the genome of Streptomyces sp. M54, associated with a social wasp, was found to contain 30 BGCs, including one for macrotetrolides. researchgate.net This highlights the potential of exploring unique ecological niches for discovering novel macrotetrolide producers.

Gene inactivation or "knockout" experiments are a key genomic technique to confirm the function of a BGC. nih.gov By disrupting a specific gene within the cluster, such as the nonS gene in the nonactin pathway, researchers can observe the effect on macrotetrolide production. nih.gov Abolishment of production upon gene inactivation, and its restoration when the gene is reintroduced, provides definitive evidence for the gene's role in the biosynthetic pathway. nih.gov

The following table details some key genes identified within macrotetrolide biosynthetic gene clusters:

GeneDeduced FunctionOrganismSignificance
nonS Nonactate synthaseStreptomyces griseusCatalyzes the formation of the tetrahydrofuran (B95107) ring, a key step in nonactic acid biosynthesis. oup.comnih.gov
nonK, nonJ Ketoacyl synthase (KAS) K and KASL homologuesStreptomyces griseusUnusual KAS enzymes that are part of a novel type II PKS system for nonactic acid synthesis. oup.com
nonR Resistance geneStreptomyces griseusConfers resistance to the produced macrotetrolide, preventing self-toxicity. nih.gov

Genomic approaches not only elucidate the biosynthesis of known macrotetrolides but also enable "genome mining" for the discovery of new natural products. nih.govdntb.gov.ua

Metabolomics for Pathway Intermediate Profiling

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for profiling the intermediates of the macrotetrolide biosynthetic pathway. embrapa.br This approach provides a direct snapshot of the biochemical processes occurring within the producing organism.

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are central to metabolomic studies of macrotetrolide production. wikipedia.orgthieme-connect.com LC-MS allows for the separation, detection, and identification of a wide range of metabolites in a complex mixture, such as a fermentation broth. wikipedia.orgdntb.gov.ua Untargeted metabolomic analysis, where all detectable metabolites are analyzed, can reveal unexpected pathway intermediates or shunt products, offering deeper insights into the biosynthetic network. mdpi.comnih.gov

By comparing the metabolic profiles of wild-type Streptomyces strains with those of genetically modified mutants (e.g., strains with inactivated pathway genes), researchers can identify accumulating intermediates. For example, inactivation of a gene responsible for a late step in the pathway would lead to the build-up of the substrate for that enzyme, which can then be identified through metabolomic analysis.

Isotope labeling studies, where precursors labeled with stable isotopes (like ¹³C) are fed to the producing organism, can be combined with metabolomics to trace the flow of atoms through the biosynthetic pathway. This helps to confirm the origin of the building blocks of the macrotetrolide structure.

Metabolomic approaches have been successfully applied to:

Monitor fermentation processes: Direct infusion LC-MS can be used for real-time monitoring of macrotetrolide biosynthesis during fermentation. wikipedia.org

Dereplicate known compounds: MS-based dereplication methods quickly identify known macrotetrolides in crude extracts, allowing researchers to focus on discovering novel compounds. embrapa.br

Identify pathway intermediates: Analysis of crude extracts has led to the identification of linear dimers of nonactic and homononactic acids, which are believed to be precursors to the cyclic macrotetrolides. embrapa.br

The following table provides examples of intermediates and related compounds in macrotetrolide biosynthesis that can be profiled using metabolomics:

CompoundTypeRole/SignificanceAnalytical Technique
Nonactic acid Monomeric building blockThe fundamental precursor that is tetramerized to form nonactin. mdpi.comLC-MS/MS
Homononactic acid Monomeric building blockA homolog of nonactic acid, incorporated into other macrotetrolides like monactin and dinactin.LC-MS/MS embrapa.br
Linear dimers of nonactic and homononactic acids Pathway intermediatesBelieved to be precursors that are cyclized to form the final macrotetrolide products. embrapa.brUPLC-MS/MS embrapa.br
Nonactin, Monactin, Dinactin, Trinactin Final productsThe family of related macrotetrolides produced by the pathway.LC-MS wikipedia.orgmdpi.com

Metabolomics provides a dynamic view of the macrotetrolide biosynthetic pathway, complementing the static information provided by genomics.

Proteomics for Enzyme Identification and Target Validation

Proteomics, the comprehensive analysis of proteins, offers critical insights into the enzymatic machinery of macrotetrolide biosynthesis and helps in validating the molecular targets of these compounds. enviro.wiki While genomics reveals the potential for protein function, proteomics confirms the actual presence and, in some cases, the activity level of these proteins. enviro.wikithermofisher.com

In the context of biosynthesis, proteomics can be used to identify the enzymes encoded by the BGCs. By comparing the proteomes of a macrotetrolide-producing Streptomyces strain under producing and non-producing conditions, researchers can identify proteins that are upregulated during antibiotic production. nih.gov These differentially expressed proteins are strong candidates for being the enzymes of the biosynthetic pathway. Mass spectrometry-based techniques are the cornerstone of proteomics, allowing for the identification of proteins from complex mixtures. thermofisher.comnih.gov

A powerful approach known as proteogenomics integrates proteomic data with genomic and transcriptomic information to improve protein identification and annotation. enviro.wiki This is particularly useful for validating the predicted functions of open reading frames (ORFs) within a newly discovered BGC.

For target validation, proteomics is employed to understand how macrotetrolides exert their effects on target cells. Quantitative proteomics can compare the proteomes of cells before and after treatment with a macrotetrolide like this compound. nih.gov Proteins whose abundance changes significantly upon treatment may be direct targets or part of the downstream pathways affected by the compound. For example, if a macrotetrolide induces apoptosis, proteomic analysis might reveal changes in the levels of apoptosis-related proteins like caspases or Bcl-2 family members. frontiersin.org

Another advanced technique is activity-based protein profiling (ABPP), which uses chemical probes to directly measure the activity of entire enzyme classes within a proteome. wikipedia.org This could potentially be used to identify the cellular targets of macrotetrolides by assessing how they affect the activity profiles of key enzyme families, such as hydrolases or kinases. wikipedia.org

The main applications of proteomics in macrotetrolide research are summarized below:

Proteomics ApproachApplicationExample
Expression Proteomics Identify enzymes involved in biosynthesis.Comparing protein expression in Streptomyces coelicolor at different developmental stages to correlate enzyme presence with secondary metabolite production. nih.gov
Target Identification Uncover the molecular targets of macrotetrolides in cells.Using quantitative proteomics to identify proteins that are degraded or stabilized in cancer cells after treatment with a macrolide-like compound. nih.gov
Activity-Based Protein Profiling (ABPP) Directly measure the activity of enzymes to find targets.Using specific chemical probes to profile the activity of enzyme families (e.g., serine hydrolases) in the presence of a macrotetrolide. wikipedia.org
Proteogenomics Validate gene annotations and identify novel proteins.Combining genomic data with mass spectrometry results to confirm the expression of predicted enzymes from a macrotetrolide BGC. enviro.wiki

Through these proteomic strategies, researchers can bridge the gap between genetic potential and biological function, providing a more complete picture of macrotetrolide biosynthesis and mechanism of action.

Future Research Directions and Translational Outlook

Discovery of Novel Macrotetrolide Chemotypes from Underexplored Microorganisms

The discovery of novel natural products is intrinsically linked to the exploration of unique biological niches. A primary future direction is the systematic investigation of untapped microbial ecosystems for producers of new macrotetrolide structures. Historically, many bioactive compounds have been isolated from a relatively small fraction of culturable soil bacteria. Modern bioprospecting, however, is turning to more extreme and specialized environments.

Research has indicated that microorganisms in unique ecological relationships, such as insect symbionts, are a prolific source of novel antimicrobials. nih.govplos.org The quadripartite symbiosis in fungus-growing ant ecosystems, for instance, involves actinobacteria that produce secondary metabolites to defend their host and fungal garden from pathogens. nih.govplos.org Strains isolated from the exoskeletons of these ants have yielded compounds with potent bioactivities. nih.govplos.org One such example is Streptomyces puniceus ICBG378, isolated from an Acromyrmex rugosus rugosus ant, which produces the macrotetrolide dinactin (B1670684). plos.org

Similarly, marine environments, particularly deep-sea sediments and marine invertebrates, remain largely unexplored and are considered a frontier for microbial discovery. nih.gov A dinactin-producing Streptomyces strain, R-527F, was successfully isolated from the sediments of the Arctic Ocean, highlighting the potential of high-latitude environments. bbe.or.kr The exploration of such underexplored habitats, combined with advanced isolation and cultivation techniques, is expected to reveal novel macrotetrolide chemotypes with potentially unique properties. nih.gov

Table 1: Examples of Macrotetrolide Producers from Underexplored Habitats

Microbial Strain Source Habitat Macrotetrolide Produced
Streptomyces sp. R-527F Arctic Ocean Sediment bbe.or.kr Dinactin bbe.or.kr
Streptomyces puniceus ICBG378 Exoskeleton of Acromyrmex rugosus rugosus (Fungus-growing ant) plos.org Dinactin plos.org

Deeper Mechanistic Elucidation of Macrotetrolide Action at the Atomic Level

While macrotetrolides like nonactin (B1679836) are famously known as highly selective potassium ionophores, a detailed, atomic-level understanding of their interactions with biological membranes and other potential cellular targets is still developing. researchgate.net Future research will focus on employing high-resolution biophysical and computational techniques to visualize and model these interactions.

The ionophoric activity stems from the 32-membered ring structure, which can fold around a cation, presenting a hydrophobic exterior to the lipid bilayer and a polar interior that coordinates the ion. researchgate.net Techniques such as cryo-electron microscopy (cryo-EM), solid-state NMR, and X-ray crystallography can provide static and dynamic snapshots of the macrotetrolide-ion complex embedded within a lipid membrane. Furthermore, advanced spectroscopic methods, like infrared action vibrational spectroscopy combined with quantum mechanical computations, can be used to characterize the precise conformational structure of the host-guest complex in the gas phase, providing fundamental data to inform models of their action in a biological context. researchgate.net

Intriguingly, recent findings suggest that the mechanism of action for macrotetrolides may extend beyond simple ion transport. Nonactin has been found to interact with G-quadruplex structures on DNA, leading to the induction of apoptosis in certain cancer cell lines. researchgate.net This discovery opens a significant new avenue for research, requiring detailed structural studies to elucidate the atomic interactions between the macrotetrolide and the nucleic acid target. Understanding these alternative mechanisms is a critical step toward the rational design of new therapeutic agents.

Biotechnological Optimization of Macrotetrolide Biosynthesis for Sustainable Production

The biosynthesis of nonactin and its homologs proceeds from simple precursors, including acetate (B1210297), propionate (B1217596), and succinate (B1194679). acs.org Studies have shown that the first committed step in nonactin biosynthesis is the coupling of a succinate derivative with either acetate or malonate. acs.org This knowledge allows for precursor-directed biosynthesis strategies. For example, in the production of dinactin by Streptomyces sp. R-527F, a systematic optimization of the fermentation medium coupled with the feeding of precursors led to a dramatic increase in yield. bbe.or.kr The addition of succinate via a fed-batch strategy in a 5 L bioreactor resulted in a final dinactin concentration of 279.0 mg/L. bbe.or.kr

Table 2: Effect of Precursor Supplementation on Dinactin Biosynthesis

Precursor Added Concentration Enhancement in Dinactin Production (%)
Acetate 1.5 mmol/L 42.7% bbe.or.kr
Succinate 6 mmol/L 122.3% bbe.or.kr
Malonate 24 mmol/L 66.7% bbe.or.kr
Citrate 6 mmol/L 62.1% bbe.or.kr

Data from a study on Streptomyces sp. R-527F. bbe.or.kr

Future efforts will focus on more advanced metabolic engineering of the producer strains. frontiersin.org This includes overexpressing key biosynthetic genes, deleting competing pathways, and engineering regulatory networks to enhance flux towards macrotetrolide production. The application of synthetic biology tools to transfer and refactor the entire biosynthetic gene cluster into an optimized heterologous host, such as Streptomyces coelicolor or E. coli, offers a promising route for sustainable and scalable production. mdpi.comnih.gov The development of rapid analytical methods, such as direct infusion LC-MS, is essential to support this research by enabling high-throughput screening and real-time process monitoring. nih.gov

Development of Advanced Synthetic Methodologies for Architecturally Complex Analogs

While biotechnological methods are ideal for producing the natural macrotetrolide scaffold, chemical synthesis remains indispensable for creating architecturally complex analogs that are inaccessible through biology. The synthesis of large, flexible macrocycles presents a significant challenge in organic chemistry, and future research will focus on developing more efficient and versatile synthetic methodologies.

The key step in synthesizing these molecules is the macrolactonization reaction. A variety of methods have been developed, each with its own strengths and limitations. acs.org Classical methods like the Corey-Nicolaou and Mukaiyama reactions are powerful but can fail for particularly challenging substrates. acs.org

Table 3: Selected Macrolactonization Methods for Complex Molecules

Method Reagents Key Features
Corey-Nicolaou 2,2'-dipyridyl disulfide, PPh₃ Activation of hydroxy acids as 2-pyridinethiol esters. acs.org
Mukaiyama 2-chloro-1-methylpyridinium iodide, Et₃N Forms a pyridinium (B92312) salt intermediate; often requires high dilution. acs.org
Yamaguchi 2,4,6-trichlorobenzoyl chloride, DMAP Forms a mixed anhydride; generally high yielding.

| Shiina | Aromatic carboxylic acid anhydrides, Lewis acid catalysts | Effective for sterically hindered substrates. acs.org |

Future advancements will likely come from the development of novel catalytic systems that can operate under milder conditions and with greater functional group tolerance. researchgate.net Strategies such as late-stage C-H functionalization could provide powerful tools for directly modifying the complex macrotetrolide core, enabling rapid access to a library of derivatives for structure-activity relationship (SAR) studies. acs.org The ability to synthetically fine-tune the macrotetrolide structure—by altering ring size, flexibility, and peripheral functional groups—is crucial for optimizing biological activity and developing probes to further investigate their mechanism of action.

Pre-clinical Development of Macrotetrolide-Based Scaffolds for Novel Therapeutic Agents

The diverse biological activities of macrotetrolides, including antibacterial, antifungal, anti-parasitic, and anti-cancer properties, make them highly attractive scaffolds for pre-clinical development. researchgate.netmdpi.com A major future direction is the systematic evaluation of natural and synthetic macrotetrolide analogs to identify lead compounds for various therapeutic indications.

Macrotetrolides have shown particular promise against challenging pathogens. Dinactin, for example, was found to be highly active against Mycobacterium tuberculosis while exhibiting low cytotoxicity against normal human cells, suggesting a favorable therapeutic window. researchgate.net Other macrotetrolides have demonstrated potent activity against the protozoan parasite Leishmania donovani. plos.orgmdpi.com

The development of novel therapeutic agents frequently relies on using a known bioactive molecule as a "scaffold" that can be chemically modified to enhance its drug-like properties. nih.gov Pre-clinical development will involve creating libraries of macrotetrolide analogs (as described in 9.4) and screening them in high-throughput in vitro assays against panels of cancer cell lines, pathogenic bacteria, and parasites. Promising hits will then be advanced into more complex cell-based and animal models to evaluate their efficacy, selectivity, and pharmacokinetic profiles. The discovery that nonactin may target G-quadruplex DNA structures in cancer cells provides a specific hypothesis to guide the development of macrotetrolide-based anti-cancer agents. researchgate.net This targeted approach, combined with broad phenotypic screening, will drive the translation of macrotetrolide scaffolds from laboratory curiosities to novel therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Macrotetrolide Alpha in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C-18 column and isocratic mobile phase (acetonitrile-water, 86:14, 0.1% trifluoroacetic acid) at 1 mL/min flow rate is widely used. Detection at 215 nm provides optimal resolution for macrotetrolides, with retention times varying by structure (e.g., nonactin: 7.50 min; tetranactin: 16.33 min) . Mass spectrometry (MS) complements HPLC by analyzing fragmentation patterns, such as molecular ions (e.g., m/z 736 for nonactin) and ester cleavage products, to confirm structural identity .
HPLC Parameters for Macrotetrolides
Column: C-18, 250 × 4.6 mm
Mobile Phase: Acetonitrile-water (86:14)
Flow Rate: 1 mL/min
Detection: 215 nm

Q. How can researchers validate the purity of this compound samples?

  • Methodological Answer : Combine chromatographic (HPLC) and spectroscopic (NMR, MS) methods. Use HPLC to assess chromatographic homogeneity and compare retention times with standards . NMR analysis (e.g., 1^1H, 13^13C) identifies impurities via anomalous peaks, while high-resolution MS confirms molecular weight and isotopic patterns. Cross-reference with published spectral databases to resolve ambiguities .

Q. What are the primary challenges in synthesizing this compound analogs?

  • Methodological Answer : Key challenges include stereochemical control during macrocycle formation and regioselective esterification. Employ modular synthesis strategies, such as precursor-directed biosynthesis or enzymatic catalysis, to optimize yield. Validate intermediates via tandem MS and X-ray crystallography to confirm structural fidelity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

  • Methodological Answer :

Compare Experimental Conditions : Assess differences in solvent systems, cell lines, or assay protocols (e.g., ionophore activity varies with K+^+/Na+^+ ratios).

Purity Verification : Re-analyze historical samples using modern HPLC/MS to detect overlooked impurities .

Statistical Reliability : Apply Krippendorff’s Alpha or Cronbach’s Alpha to quantify inter-lab reproducibility, particularly for subjective endpoints (e.g., cytotoxicity scoring) .

Q. What experimental designs are optimal for elucidating this compound’s biosynthesis pathway?

  • Methodological Answer :

  • Isotopic Labeling : Feed 13^{13}C-labeled precursors to cultures (e.g., Streptomyces spp.) and track incorporation via NMR or LC-MS.
  • Gene Knockout Studies : Use CRISPR/Cas9 to disrupt putative biosynthetic genes (e.g., polyketide synthases) and monitor metabolite profiles .
  • Enzymatic Assays : Purify candidate enzymes and test substrate specificity in vitro.

Q. How can structural ambiguities in this compound derivatives be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize derivatives with metal ions (e.g., K+^+) to stabilize conformations.
  • Computational Modeling : Perform DFT calculations to predict NMR chemical shifts or MS/MS fragmentation, then validate experimentally .
  • Dynamic NMR : Analyze temperature-dependent spectral changes to probe conformational flexibility.

Methodological Considerations for Data Integrity

Q. What statistical approaches mitigate bias in this compound bioactivity studies?

  • Methodological Answer :

  • Blinded Analysis : Separate data collection (e.g., HPLC peak integration) from interpretation.
  • Power Analysis : Predefine sample sizes to ensure statistical significance (α = 0.05, β = 0.2).
  • Robustness Testing : Introduce deliberate variability (e.g., column aging in HPLC) to assess method resilience .

Q. How should researchers handle conflicting spectral data during structural elucidation?

  • Methodological Answer :

Triangulation : Cross-validate NMR, MS, and IR data.

Collaborative Reanalysis : Share raw data with independent labs to replicate findings.

Error Propagation Models : Quantify uncertainty in peak assignments (e.g., Bayesian statistics) .

Data Presentation Guidelines

Q. What are the best practices for tabulating this compound’s physicochemical properties?

  • Methodological Answer :

  • Standardized Formats : Use IUPAC nomenclature and SI units.
  • Supplementary Tables : Deposit extensive datasets (e.g., NMR peaks, HPLC gradients) in repositories like ChemSpider or institutional databases .
  • Self-Contained Tables : Ensure titles and footnotes explain abbreviations (e.g., “TFA: trifluoroacetic acid”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.